molecular formula C31H46O4 B1246416 prolificin A

prolificin A

Cat. No.: B1246416
M. Wt: 482.7 g/mol
InChI Key: KNWRSKBHVUABNU-YIYKOETFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolificin A is a bioactive secondary metabolite identified in Hypericum species, particularly Hypericum erectum (Xiao Lian Qiao), through advanced metabolomic and chemometric analyses . Studies utilizing orthogonal partial least squares-discriminant analysis (OPLS-DA) models have highlighted this compound as a key discriminatory compound in H. erectum, where its abundance correlates with the plant’s bioactivity .

Properties

Molecular Formula

C31H46O4

Molecular Weight

482.7 g/mol

IUPAC Name

1-[(2R,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-5,7-dihydroxy-2-methyl-3-(3-methylbut-2-enyl)-3,4-dihydrochromen-8-yl]-2-methylbutan-1-one

InChI

InChI=1S/C31H46O4/c1-9-23(7)29(34)28-27(33)19-26(32)25-18-24(16-15-21(4)5)31(8,35-30(25)28)17-11-14-22(6)13-10-12-20(2)3/h12,14-15,19,23-24,32-33H,9-11,13,16-18H2,1-8H3/b22-14+/t23?,24-,31+/m0/s1

InChI Key

KNWRSKBHVUABNU-YIYKOETFSA-N

Isomeric SMILES

CCC(C)C(=O)C1=C(C=C(C2=C1O[C@]([C@H](C2)CC=C(C)C)(C)CC/C=C(\C)/CCC=C(C)C)O)O

Canonical SMILES

CCC(C)C(=O)C1=C(C=C(C2=C1OC(C(C2)CC=C(C)C)(C)CCC=C(C)CCC=C(C)C)O)O

Synonyms

prolificin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Prolificin A belongs to a class of cytotoxic metabolites found in Hypericum species. Below, it is compared with structurally and functionally related compounds, including Petiolin A and Hypercohin G , based on their biological activities, distribution, and research significance.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Source Species Biological Activity Key Findings Reference
This compound Hypericum erectum Cytotoxic Abundant in species with high cytotoxicity; linked to tumor cell line inhibition.
Petiolin A Hypericum petiolulatum Cytotoxic Correlates with potent cytotoxicity in vitro; marker compound for its species.
Hypercohin G Hypericum perforatum Cytotoxic/Anti-inflammatory Found in species with dual bioactivity; coexists with anti-malarial compounds.

Structural and Functional Insights

Cytotoxic Activity: this compound and Petiolin A are both exclusive to species with pronounced cytotoxic effects (H. erectum and H. petiolulatum, respectively). Their presence in these species suggests specialized roles in defense mechanisms or growth regulation . Hypercohin G, while also cytotoxic, is found in H. perforatum, which additionally produces anti-malarial compounds like hypericin and xanthones. This indicates functional diversification within the same genus .

Anti-Malarial and Anti-Inflammatory Roles :

  • Unlike this compound, H. perforatum’s bioactivity extends beyond cytotoxicity due to compounds like pseudohypericin (anti-inflammatory) and hyperforin (anti-malarial) . This compound’s role appears more specialized, focusing on tumor cell inhibition.

Metabolomic Differentiation: OPLS-DA models classify this compound, Petiolin A, and Hypercohin G as biomarkers for their respective species, underscoring their diagnostic value in chemotaxonomy . Quantitative differences in their concentrations directly correlate with variations in bioactivity across species.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
prolificin A
Reactant of Route 2
prolificin A

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